molecular formula C9H9F2NO3 B1652304 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid CAS No. 1423031-93-9

2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid

Cat. No. B1652304
CAS RN: 1423031-93-9
M. Wt: 217.17
InChI Key: PDVMWMNGLMCODY-UHFFFAOYSA-N
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Description

2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid, also known as 5-AM-DFA, is a synthetic organic compound that has been studied for its potential applications in various scientific and medical research. It is a derivative of pyrrolidine, a heterocyclic organic compound that is found in many natural products. 5-AM-DFA has a variety of interesting properties, such as a relatively low melting point and a high solubility in water, making it an attractive compound for laboratory experiments and research.

Scientific Research Applications

2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid has been studied for its potential applications in various scientific and medical research. It has been used as an inhibitor of enzymes such as cytochrome P450 and as a substrate for monoamine oxidase, as well as for its potential role in the development of new drugs. In addition, it has also been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds in the body. In addition, it is also believed to act as a substrate for monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid have yet to be fully elucidated. However, it has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds in the body. In addition, it has been shown to act as a substrate for monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid for laboratory experiments is its relatively low melting point and high solubility in water, which makes it easy to handle and store. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

The potential applications of 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid are still being explored, and there are many future directions that could be taken. These include further research into its potential role in the treatment of cancer and other diseases, as well as its potential use as an inhibitor of enzymes such as cytochrome P450 and as a substrate for monoamine oxidase. In addition, further research could be done into the biochemical and physiological effects of the compound, as well as its potential use in the development of new drugs. Finally, further research could be done into the synthesis of the compound and the optimization of the reaction conditions for its production.

properties

IUPAC Name

2-(5-acetyl-1-methylpyrrol-2-yl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-5(13)6-3-4-7(12(6)2)9(10,11)8(14)15/h3-4H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVMWMNGLMCODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(N1C)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196016
Record name 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid

CAS RN

1423031-93-9
Record name 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid
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2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid

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